4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
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Overview
Description
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide is a complex organic compound that features a cyano group, a thiadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization to form the thiadiazole ring . The azetidine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions . The final step involves the coupling of the thiadiazole and azetidine intermediates with a benzenesulfonamide derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing heterocycles.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity . The cyano group can also participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide: Similar compounds include other thiadiazole derivatives and azetidine-containing compounds.
Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole.
Azetidine Derivatives: Compounds such as 3-azetidinone.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-9-15-16-13(21-9)18-7-11(8-18)17-22(19,20)12-4-2-10(6-14)3-5-12/h2-5,11,17H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNQEBGHHNAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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